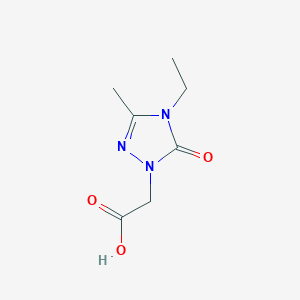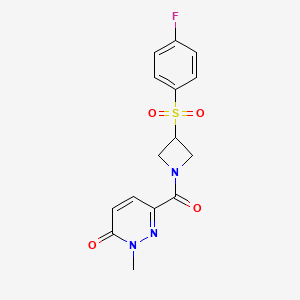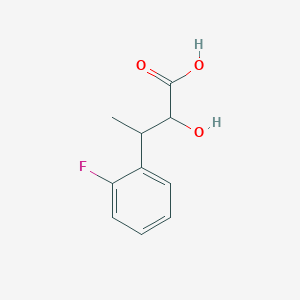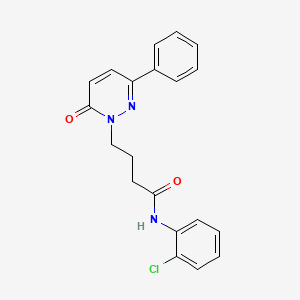![molecular formula C21H19Cl3N2O4S B2884569 Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 339099-23-9](/img/structure/B2884569.png)
Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C21H19Cl3N2O4S and its molecular weight is 501.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Calculations and Corrosion Inhibition
Quinazoline derivatives have been explored for their corrosion inhibition properties. A study conducted by Zarrouk et al. (2014) utilized quantum chemical calculations based on the Density Functional Theory (DFT) method to examine quinoxalines compounds as corrosion inhibitors for copper in nitric acid media. The relationship between the molecular structure of these compounds and their inhibition efficiency was determined through various quantum chemical parameters, highlighting their potential application in protecting metals from corrosion Zarrouk et al., 2014.
Synthesis and Antimicrobial Activity
Another research avenue for quinazoline derivatives is their synthesis and evaluation for antimicrobial activity. Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates and evaluated their antibacterial and antifungal activities. These compounds showed significant inhibition of bacterial and fungal growth, suggesting their utility in developing new antimicrobial agents Ahmed et al., 2006.
Antitumor Activity
Markosyan et al. (2015) focused on the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and their derivatives to investigate their anti-monoamine oxidase and antitumor activities. The study found that several synthesized compounds exhibited high activity against these targets, indicating their potential in cancer research and therapy Markosyan et al., 2015.
Synthesis of Heterocycles
Quinazoline compounds have also been utilized in the synthesis of various heterocycles. Allin et al. (2005) demonstrated the use of 2-(2-bromophenyl)ethyl groups in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, showcasing the versatility of quinazoline derivatives in organic synthesis and the potential for creating novel molecules with diverse biological activities Allin et al., 2005.
properties
IUPAC Name |
ethyl 2-[7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3N2O4S/c1-4-29-19(27)10-31-21-25-16-7-12(22)5-6-13(16)20(28)26(21)17-9-18(30-11(2)3)15(24)8-14(17)23/h5-9,11H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPELRLCAAUTFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3Cl)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)




![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)
![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)
![5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2884504.png)
![4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate](/img/structure/B2884506.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2884508.png)